Cas no 121564-89-4 (1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-)

1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel- structure
121564-89-4 structure
Product Name:1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-
Numero CAS:121564-89-4
MF:C9H13N3O
MW:179.219021558762
CID:197701
PubChem ID:129456
Update Time:2025-04-19

1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-
    • 5-(1-azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole
    • 1-Azabicyclo(2.2.1)heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, exo-
    • 1-azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-
    • (3S,4S)3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
    • 1-Azabicyclo(2.2.1)heptane-3-(3-methyl-1,2,4-oxadiazol-5-yl)
    • SCHEMBL194766
    • DTXSID20923863
    • CHEMBL92421
    • L006496
    • EN300-8212156
    • 3-(3-Methyl-1,2,3-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane
    • 3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
    • L-670,548
    • 121564-89-4
    • (3R,4R)3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
    • 150408-36-9
    • L 670548
    • starbld0005909
    • 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane
    • CMI 936
    • BDBM50005363
    • (3R,4S)3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
    • Inchi: 1S/C9H13N3O/c1-6-10-9(13-11-6)8-5-12-3-2-7(8)4-12/h7-8H,2-5H2,1H3
    • Chiave InChI: JRYHRRQEXVCFPV-UHFFFAOYSA-N
    • Sorrisi: O1C(C2CN3CCC2C3)=NC(C)=N1

Proprietà calcolate

  • Massa esatta: 179.10599
  • Massa monoisotopica: 179.106
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 211
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 42.2Ų

Proprietà sperimentali

  • Densità: 1.25
  • Punto di ebollizione: 300.2°Cat760mmHg
  • Punto di infiammabilità: 135.3°C
  • Indice di rifrazione: 1.571
  • PSA: 42.16
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.